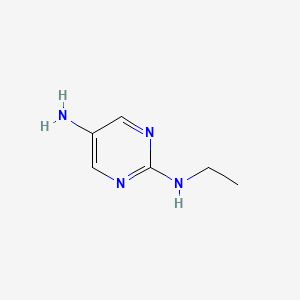

N2-Ethylpyrimidine-2,5-diamine

Description

N2-Ethylpyrimidine-2,5-diamine is a pyrimidine derivative characterized by an ethyl substituent at the N2 position of the pyrimidine ring. Its molecular formula is C₆H₁₀N₄, with a molecular weight of 152.19 g/mol. Its ethyl group confers distinct steric and electronic properties, influencing solubility, stability, and binding affinity compared to other pyrimidine derivatives.

Properties

IUPAC Name |

2-N-ethylpyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCRUDMLWSBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-Ethylpyrimidine-2,5-diamine typically involves the use of organolithium reagents. One common method includes the regioselective nucleophilic substitution of halopyrimidines. For instance, 2,4-dichloro-6-phenylpyrimidine can be reacted with organolithium reagents to introduce an ethyl group at the N2 position . The reaction conditions often involve low temperatures (around -78°C) and the use of solvents like tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N2-Ethylpyrimidine-2,5-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: Nucleophilic aromatic substitution is a common reaction for pyrimidine derivatives.

Common reagents used in these reactions include organolithium compounds, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-Ethylpyrimidine-2,5-diamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for various biologically active compounds. In medicine, pyrimidine derivatives are known for their therapeutic properties, including antimicrobial, anticancer, and antiviral activities . Additionally, this compound is used in the pharmaceutical industry for drug development and testing .

Mechanism of Action

The mechanism of action of N2-Ethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . By inhibiting this enzyme, the compound can interfere with the replication of DNA, which is a crucial process for the proliferation of cancer cells . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N2-Ethylpyrimidine-2,5-diamine with three analogs: N,N-dimethyl-pyrimidine-2,5-diamine , N2-Methylpyrimidine-2,5-diamine , and N2-Propylpyrimidine-2,5-diamine . Key differences in physicochemical properties, reactivity, and biological activity are highlighted.

Table 1: Structural and Physicochemical Properties

Key Findings:

Steric Effects: The ethyl group in this compound provides a balance between steric bulk and flexibility. The propyl analog exhibits even higher steric bulk, which may reduce solubility and accessibility to hydrophobic pockets.

Electronic Effects :

- The ethyl group is electron-donating via inductive effects, enhancing the basicity of the pyrimidine ring compared to the methyl or dimethyl analogs. This property may influence interactions with acidic residues in target proteins.

Solubility and Stability: N,N-dimethyl-pyrimidine-2,5-diamine shows moderate solubility due to its polar dimethylamino group, whereas the ethyl derivative’s solubility is reduced due to increased hydrophobicity . The methyl analog’s smaller size improves solubility but compromises stability under physiological conditions.

Biological Activity :

- Studies suggest that This compound exhibits improved metabolic stability compared to the methyl variant, attributed to reduced susceptibility to oxidative demethylation.

- The dimethyl analog’s dual methyl groups may hinder enzymatic recognition, leading to lower bioavailability in vivo .

Research Implications

The ethyl substituent in this compound offers a strategic compromise between steric demands and metabolic resilience, making it a promising scaffold for drug discovery. Further optimization could involve hybridizing substituents (e.g., ethyl-methyl combinations) or introducing polar functional groups to enhance solubility without sacrificing stability.

Biological Activity

N2-Ethylpyrimidine-2,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes an ethyl group and two amino groups on the pyrimidine ring. This configuration allows for various interactions with biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its role as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can effectively interfere with cellular proliferation and has potential applications in cancer therapy. Furthermore, it may also modulate other signaling pathways related to cell growth and apoptosis.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been reported to reduce the expression of inflammatory mediators such as COX-2 and iNOS, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against specific pathogens.

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against breast and colon cancer cells, showing IC50 values in the low micromolar range. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Mechanism : A recent investigation into its anti-inflammatory properties revealed that this compound significantly decreased the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Thymidylate synthase inhibition |

| 2,4-Diamino-6-ethylpyrimidine | Moderate | High | COX inhibition |

| 5-(3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine | Low | Moderate | Multiple pathways modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.